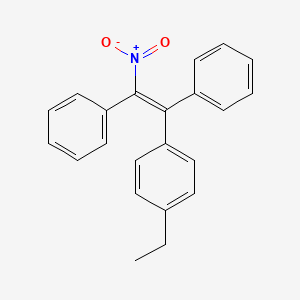
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is an organic compound characterized by its unique structure, which includes two phenyl groups, a p-ethylphenyl group, and a nitroethene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene typically involves the reaction of benzaldehyde derivatives with nitroalkenes under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde and nitroethane are reacted in the presence of a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amines such as aniline.
Substitution: Halogenated aromatic compounds.
科学研究应用
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
1,2-Diphenyl-2-nitroethene: Lacks the p-ethylphenyl group, resulting in different chemical and biological properties.
1,2-Diphenyl-1-(p-methylphenyl)-2-nitroethene: Contains a p-methylphenyl group instead of a p-ethylphenyl group, leading to variations in reactivity and applications.
Uniqueness
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is unique due to the presence of the p-ethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
22393-64-2 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-ethyl-4-[(E)-2-nitro-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23(24)25)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChI 键 |
LJJUWMIOBZJDPG-QURGRASLSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

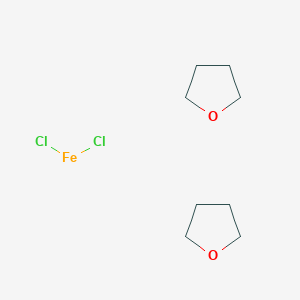
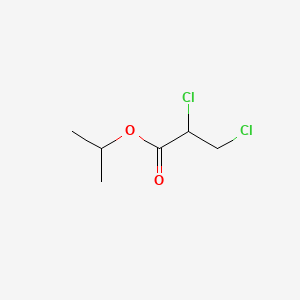
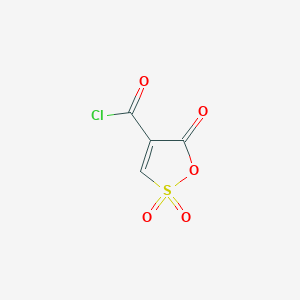
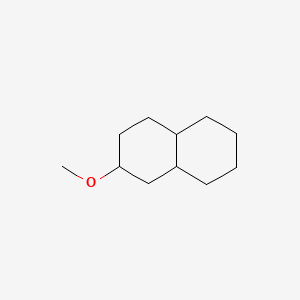
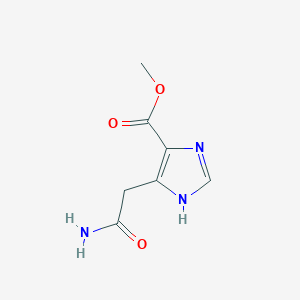

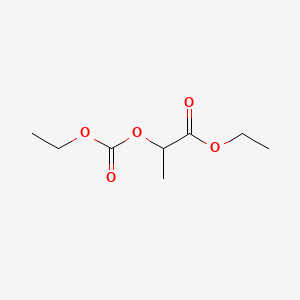
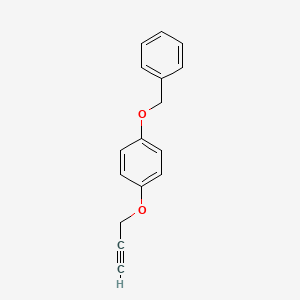
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)

